3-(2-Cyanophenyl)-N-methylbenzamide
CAS No.: 1365272-05-4
Cat. No.: VC0166887
Molecular Formula: C15H12N2O
Molecular Weight: 236.274
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1365272-05-4 |
---|---|
Molecular Formula | C15H12N2O |
Molecular Weight | 236.274 |
IUPAC Name | 3-(2-cyanophenyl)-N-methylbenzamide |
Standard InChI | InChI=1S/C15H12N2O/c1-17-15(18)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3,(H,17,18) |
Standard InChI Key | SGLOTVGJRDAHFM-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N |
Introduction
Chemical Identity and Structure
Molecular Composition and Structural Features
3-(2-Cyanophenyl)-N-methylbenzamide has a molecular formula of C15H12N2O with a molecular weight of 236.27 g/mol. The compound consists of two connected phenyl rings (forming a biphenyl system), with a cyano group (-C≡N) attached to the 2' position of one phenyl ring and an N-methylbenzamide group on the other ring at position 3 .
The specific arrangement of functional groups creates a distinctive chemical entity with particular reactivity patterns and physical properties. The structure is characterized by:
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A biphenyl core system
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A cyano group at the ortho position of one phenyl ring
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An N-methylamide group on the meta position of the other phenyl ring
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An amide bond creating potential for hydrogen bonding
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 3-(2-Cyanophenyl)-N-methylbenzamide
The compound's XLogP3-AA value of 2.5 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic may influence its solubility in different solvents and potential biological interactions. The presence of one hydrogen bond donor and two acceptors suggests moderate capacity for intermolecular interactions, which could affect crystal packing, solubility, and binding properties in biochemical systems.
Nomenclature and Identification
Standard Names and Identifiers
Table 2: Names and Identifiers for 3-(2-Cyanophenyl)-N-methylbenzamide
Structural Characteristics and Conformations
Structural Analysis
The compound features a biphenyl system with a 3-(N-methylcarboxamide) group on one ring and a 2-cyano group on the other ring. This arrangement creates interesting electronic and steric properties that influence the compound's reactivity and potential applications. The presence of the cyano group, a strong electron-withdrawing group, affects the electron density distribution across the molecular framework, particularly in the adjacent phenyl ring.
Synthesis and Preparation Methods
Purification and Characterization
For similar compounds, purification has been achieved through:
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Column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures)
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Recrystallization from ethanol to obtain the pure product as a solid
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Characterization using spectroscopic techniques such as NMR and IR spectroscopy
These purification approaches would likely be applicable to 3-(2-Cyanophenyl)-N-methylbenzamide as well, given the structural similarities to the compounds described in the literature .
Comparisons with Related Compounds
Structural Analogues
3-(2-Cyanophenyl)-N-methylbenzamide belongs to a family of substituted benzamides and biphenyls. Some structural analogues include:
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N-(2-Cyanophenyl)benzamide - differs in the position of attachment and lacks the N-methyl group
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3-(2-Cyanophenyl)benzamide - lacks the N-methyl group
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3-(2-Cyanophenyl)-N,N-dimethylbenzamide - has an additional methyl group on the amide nitrogen
These structural variations would influence properties such as solubility, melting point, crystal packing, and biological activities.
Future Research Directions
Knowledge Gaps and Research Opportunities
Several aspects of 3-(2-Cyanophenyl)-N-methylbenzamide remain unexplored based on the available literature:
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Optimized synthetic routes specifically tailored for this compound
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Detailed conformational analysis using computational and experimental methods
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Comprehensive evaluation of biological activities
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Investigation of potential applications in materials science
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Structure-property relationships in comparison with related benzamides
Further research in these areas would enhance understanding of this compound and potentially reveal novel applications.
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